N-(3-chloro-1H-indol-7-yl)-4-methoxy-benzenesulfonamide belongs to the class of sulfonamides, which are characterized by the presence of a sulfonamide group (-SO2NH2) attached to an aromatic system. The compound is specifically classified under indole derivatives due to the presence of the indole moiety. Its IUPAC name reflects its structural components: the indole ring, a chloro substituent at the 3-position, and a methoxy group at the para position of the benzenesulfonamide.
The synthesis of N-(3-chloro-1H-indol-7-yl)-4-methoxy-benzenesulfonamide involves several key steps:
These steps are optimized for yield and purity, often involving purification techniques such as recrystallization or chromatography.
The molecular formula for N-(3-chloro-1H-indol-7-yl)-4-methoxy-benzenesulfonamide is , with a molecular weight of approximately 336.8 g/mol.
The compound's structure can be represented using SMILES notation as COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC3=C2NC=C3Cl
, indicating its complex arrangement of atoms.
N-(3-chloro-1H-indol-7-yl)-4-methoxy-benzenesulfonamide can participate in various chemical reactions:
These reactions are typically facilitated by common reagents such as sodium borohydride for reduction or potassium permanganate for oxidation.
The precise mechanism of action for N-(3-chloro-1H-indol-7-yl)-4-methoxy-benzenesulfonamide is not fully elucidated but is believed to involve:
N-(3-chloro-1H-indol-7-yl)-4-methoxy-benzenesulfonamide exhibits several notable physical and chemical properties:
The applications of N-(3-chloro-1H-indol-7-yl)-4-methoxy-benzenesulfonamide are diverse:
CAS No.: 18465-19-5
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: